molecular formula C10H6BrN3 B14885251 2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile

2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile

Cat. No.: B14885251
M. Wt: 248.08 g/mol
InChI Key: VKEONNNPMRXBKD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile is an organic compound that features an imidazole ring substituted with a bromophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1H-imidazole-5-carbonitrile is unique due to its combination of an imidazole ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

2-(4-bromophenyl)-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C10H6BrN3/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,(H,13,14)

InChI Key

VKEONNNPMRXBKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C#N)Br

Origin of Product

United States

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